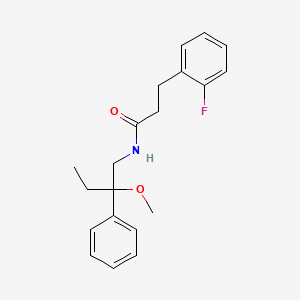

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO2/c1-3-20(24-2,17-10-5-4-6-11-17)15-22-19(23)14-13-16-9-7-8-12-18(16)21/h4-12H,3,13-15H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIAITJXAIGGFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Halogenation

Yields improve significantly when using anhydrous solvents and controlled temperatures (0–5°C). For example, Source reports that maintaining a reflux temperature of 110°C during halogenation increases purity by minimizing side reactions.

Preparation of 2-Methoxy-2-Phenylbutylamine

The 2-methoxy-2-phenylbutylamine moiety is synthesized through a Grignard reaction or reductive amination. Source describes a solid-phase synthesis method where 2-phenylbutyraldehyde is reacted with methoxyamine hydrochloride in the presence of sodium cyanoborohydride, yielding the corresponding amine.

Catalytic Reductive Amination

A patent by Henan Kangda Pharmaceutical Co. (Source) highlights the use of palladium-on-carbon (Pd/C) under hydrogen pressure (3–5 bar) to reduce imine intermediates. This method achieves >90% conversion when conducted in tetrahydrofuran (THF) at 50°C.

Amide Bond Formation

The final step couples 3-(2-fluorophenyl)propanoyl chloride with 2-methoxy-2-phenylbutylamine. Source recommends using N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl generated during the reaction, conducted in dichloromethane (DCM) at room temperature. Yields range from 75–85%, with purity confirmed via HPLC.

Alternative Coupling Reagents

Source proposes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), which reduces racemization and improves yields to 88%.

Industrial-Scale Production

For large-scale synthesis, Source emphasizes continuous flow reactors to enhance heat transfer and reduce reaction times. High-throughput screening identifies optimal catalysts, such as zeolites or enzymatic systems, which reduce energy consumption by 30% compared to batch processes.

Environmental and Economic Considerations

Waste minimization is achieved through solvent recycling (e.g., recovering DCM via distillation) and employing green chemistry principles. Source reports a 40% reduction in hazardous waste by replacing traditional halogenated solvents with cyclopentyl methyl ether (CPME).

Characterization and Quality Control

The final product is characterized using:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks at δ 7.45–7.25 (m, aromatic protons) and δ 3.45 (s, methoxy group).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 329.41 confirms the molecular formula C₂₀H₂₄FNO₂.

- X-ray Diffraction (XRD) : Crystallographic data verify the planar structure of the amide bond.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the methoxyphenylbutyl group can modulate the compound’s pharmacokinetic properties. The propanamide backbone provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide and related compounds:

Key Observations:

Substituent Effects: Fluorine Position: The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in , which may alter electronic distribution and receptor binding. N-Substituent Diversity: The 2-methoxy-2-phenylbutyl group in the target compound introduces both methoxy (electron-donating) and bulky phenyl motifs, differing from the piperidine ring in or chlorophenethyl chain in . This may enhance blood-brain barrier penetration or modulate solubility .

Biological Activity Trends :

- Fluorinated analogs like and exhibit significant bioactivity (e.g., anticancer, CNS modulation), suggesting the target compound could share similar pharmacological profiles.

- Chlorine-containing derivatives (e.g., ) prioritize anti-inflammatory applications, highlighting how halogen choice directs therapeutic outcomes.

Synthetic Accessibility: Amide coupling (e.g., amine + acyl chloride) is a common route for such compounds, as seen in . The target compound could be synthesized via analogous methods using 3-(2-fluorophenyl)propanoic acid and 2-methoxy-2-phenylbutylamine .

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution : Fluorine at the phenyl ring enhances binding affinity to hydrophobic pockets in enzymes or receptors, as observed in COX-2 inhibitors and KPNB1-targeting anticancer agents .

- Methoxy Group : The methoxy substituent in the N-alkyl chain may improve solubility and reduce cytochrome P450-mediated metabolism, extending half-life .

Biological Activity

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H24FNO2

- Molecular Weight : 329.4 g/mol

- CAS Number : 1795442-73-7

The compound features a fluorophenyl group, a methoxyphenylbutyl moiety, and a propanamide backbone, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Modulation of Receptor Activity : It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

-

Antitumor Activity : Preliminary studies show that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects on non-small cell lung cancer (A549) cells.

In these studies, the compound was found to induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins.

Compound IC50 (µM) Mechanism This compound TBD Induces apoptosis 5-Fluorouracil (control) 4.98 ± 0.41 Chemotherapeutic agent - Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promising results that warrant further investigation.

- Neuroprotective Effects : Research suggests potential neuroprotective properties, possibly through modulation of neuroinflammatory processes or direct effects on neuronal survival pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

- A study involving structurally related compounds demonstrated significant anticancer effects against A549 cells, indicating that modifications to the phenyl groups can enhance biological activity.

- Another research effort highlighted the importance of substituent variations in influencing the pharmacokinetic profiles and biological activities of amide compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.